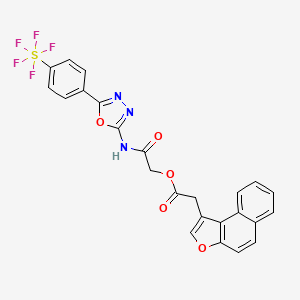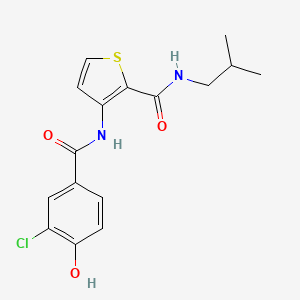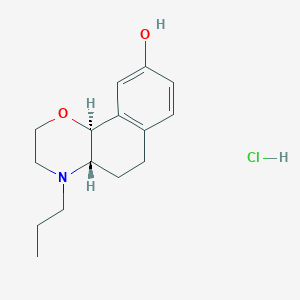
Wdr5-IN-7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Wdr5-IN-7 is a small molecule inhibitor that targets the WD repeat-containing protein 5 (WDR5). WDR5 is a highly conserved protein involved in various chromatin-related processes, including histone modification and gene transcription. It plays a crucial role in the progression of certain cancers, making it a promising target for therapeutic intervention .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Wdr5-IN-7 involves a series of chemical reactions designed to create a molecule capable of binding to the WDR5 protein. The synthetic route typically includes steps such as condensation, cyclization, and functional group modifications. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yield and purity .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing purification techniques to isolate the final product. Techniques such as crystallization, chromatography, and recrystallization are commonly used in the purification process .
Analyse Des Réactions Chimiques
Types of Reactions
Wdr5-IN-7 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
Wdr5-IN-7 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of WDR5 in chromatin biology and gene regulation.
Biology: Investigated for its effects on cell proliferation, differentiation, and apoptosis in various cell lines.
Medicine: Explored as a potential therapeutic agent for cancers that involve dysregulation of WDR5, such as neuroblastoma and leukemia.
Mécanisme D'action
Wdr5-IN-7 exerts its effects by binding to the WDR5 protein, specifically targeting the WIN site, an arginine-binding cavity. This binding disrupts the interaction between WDR5 and its partner proteins, such as the MLL/SET family of histone methyltransferases. By inhibiting this interaction, this compound can modulate gene transcription and affect cellular processes such as proliferation and differentiation .
Comparaison Avec Des Composés Similaires
Similar Compounds
OICR-9429: Another small molecule inhibitor targeting the WIN site of WDR5.
Compound 19: A structurally distinct WBM site inhibitor of WDR5.
Uniqueness
Wdr5-IN-7 is unique in its specific targeting of the WIN site of WDR5, which is crucial for its interaction with histone methyltransferases. This specificity allows for selective inhibition of WDR5 functions, making it a valuable tool for studying the role of WDR5 in cancer and other diseases .
Propriétés
Formule moléculaire |
C28H27F3N6O3 |
|---|---|
Poids moléculaire |
552.5 g/mol |
Nom IUPAC |
7-(imidazol-1-ylmethyl)-4-[(5S)-3-methoxy-5,6,7,8-tetrahydroquinolin-5-yl]-9-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]-2,3-dihydro-1,4-benzoxazepin-5-one |
InChI |
InChI=1S/C28H27F3N6O3/c1-35-15-22(26(34-35)28(29,30)31)19-10-17(14-36-7-6-32-16-36)11-21-25(19)40-9-8-37(27(21)38)24-5-3-4-23-20(24)12-18(39-2)13-33-23/h6-7,10-13,15-16,24H,3-5,8-9,14H2,1-2H3/t24-/m0/s1 |
Clé InChI |
OTVQRTLMBVTANG-DEOSSOPVSA-N |
SMILES isomérique |
CN1C=C(C(=N1)C(F)(F)F)C2=C3C(=CC(=C2)CN4C=CN=C4)C(=O)N(CCO3)[C@H]5CCCC6=C5C=C(C=N6)OC |
SMILES canonique |
CN1C=C(C(=N1)C(F)(F)F)C2=C3C(=CC(=C2)CN4C=CN=C4)C(=O)N(CCO3)C5CCCC6=C5C=C(C=N6)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2R,5R)-4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12370593.png)







![(2S,4R)-1-[(2S)-2-[4-[4-[(3S)-4-[4-[5-[(4S)-2-azanyl-3-cyano-4-methyl-6,7-dihydro-5H-1-benzothiophen-4-yl]-1,2,4-oxadiazol-3-yl]pyrimidin-2-yl]-3-methyl-1,4-diazepan-1-yl]butoxy]-1,2,3-triazol-1-yl]-3-methyl-butanoyl]-N-[(1R)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]-2-oxidanyl-ethyl]-4-oxidanyl-pyrrolidine-2-carboxamide](/img/structure/B12370657.png)





